Superior Purity for Reproducible Synthetic Yields in Osimertinib Production
Mutated EGFR-IN-1 exhibits a high-performance liquid chromatography (HPLC) purity of 99.91%, which is essential for minimizing side reactions and ensuring a high yield of the final osimertinib product . In contrast, other commercial osimertinib intermediates are often specified with a lower purity threshold of ≥98% . This difference in purity can significantly impact the efficiency of the subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).
| Evidence Dimension | Purity by HPLC |
|---|---|
| Target Compound Data | 99.91% |
| Comparator Or Baseline | ≥98% (for other osimertinib intermediates) |
| Quantified Difference | ≥1.91% higher purity |
| Conditions | HPLC analysis as reported on certificate of analysis |
Why This Matters
Higher purity directly correlates with fewer impurities and more predictable reaction outcomes in multi-step synthesis, reducing the need for additional purification steps.
